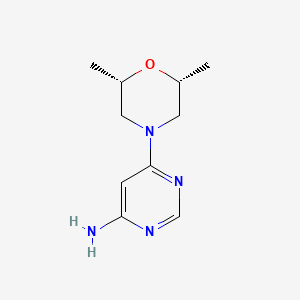
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine
Vue d'ensemble
Description
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological applications. This article reviews its biological activity, pharmacokinetic properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a morpholino substituent, which enhances its solubility and bioavailability. The specific stereochemistry at the morpholino position contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation.
Pharmacological Studies
Recent studies have evaluated the pharmacokinetics and efficacy of this compound in vivo. For instance, a study involving NMRI mice demonstrated that the compound exhibited poor oral bioavailability due to first-pass metabolism by cytochrome P450 enzymes. In contrast, intraperitoneal administration significantly increased exposure levels (Table 1) .
| Species | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng mL h) |
|---|---|---|---|---|---|
| NMRI mice | PO | 10 | 33 | 0.5 | 5700 |
| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN mice | IP | 10 | 3800 | 0.5 | 1,000,000 |
This table illustrates the significant differences in pharmacokinetic parameters between different routes of administration, highlighting the importance of optimizing delivery methods for therapeutic efficacy.
Therapeutic Applications
The compound has been explored for its potential applications in treating diseases such as cancer and infectious diseases. Its activity against Trypanosoma brucei, the causative agent of African sleeping sickness, has been particularly noted . The development of related compounds in the same series has demonstrated promising results in preclinical models.
Case Studies
- Efficacy Against Trypanosomiasis : A study reported that derivatives of this compound exhibited significant potency against Trypanosoma brucei, suggesting that modifications to the pyrimidine structure could enhance therapeutic effects .
- CNS Penetration : Research indicated that while the compound penetrated the blood-brain barrier effectively, its low free fraction in the brain raised concerns about its efficacy in central nervous system diseases .
Propriétés
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZHFLPLSCSVIC-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















